molecular formula C5H8N4O2S B8717402 Ethyl 5-mercapto-1H-tetrazol-1-ylacetate CAS No. 56610-83-4

Ethyl 5-mercapto-1H-tetrazol-1-ylacetate

Cat. No.: B8717402
CAS No.: 56610-83-4
M. Wt: 188.21 g/mol
InChI Key: YGZCDXRXDXFRBP-UHFFFAOYSA-N
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Description

Ethyl 5-mercapto-1H-tetrazol-1-ylacetate is a tetrazole-derived compound characterized by a mercapto (-SH) group at the 5-position of the tetrazole ring and an ethyl ester moiety. Tetrazoles are widely used as bioisosteres for carboxylic acids in pharmaceuticals due to their similar acidity (pKa ~4.5) and metabolic stability . The mercapto group enhances its utility in applications such as corrosion inhibition, photography, and as a synthetic intermediate for bioactive molecules .

Properties

IUPAC Name

ethyl 2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-2-11-4(10)3-9-5(12)6-7-8-9/h2-3H2,1H3,(H,6,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZCDXRXDXFRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=S)N=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509801
Record name Ethyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56610-83-4
Record name Ethyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-[(1-Methyl/Phenyl-1H-tetrazol-5-yl)thio]acetate
  • Substituent : Methyl or phenyl at the 1-position; thioether (-S-) instead of mercapto (-SH).
  • Synthesis : Reacts 5-mercapto-1-methyl/phenyl-1H-tetrazole with ethyl chloroacetate under reflux with K₂CO₃ in acetone .
Ethyl 5-Ethyl-1-tetrazolylacetate
  • Substituent : Ethyl group at the 5-position.
  • Synthesis : Uses n-propionyl glycine ethyl ester and PCl₅ in benzene .
  • Key Differences : The ethyl group increases hydrophobicity (higher logP) compared to the polar mercapto group. This derivative may exhibit better membrane permeability but lacks thiol-mediated reactivity.
Ethyl 2-(5-Methyl-1H-tetrazol-1-yl)acetate
  • Substituent : Methyl at the 5-position (CAS 81548-02-9).
  • Storage : Requires 2–8°C, indicating lower stability than the mercapto analog .
2-(5-Mercaptotetrazole-1-yl)ethanol
  • Functional Group : Hydroxyl (-OH) replaces the ethyl ester.
  • Applications : Used as BMT/BTT in photography and corrosion inhibition .
Ethyl 1H-Imidazole-1-Acetate
  • Core Heterocycle : Imidazole instead of tetrazole.
  • Properties : Imidazole’s basicity (pKa ~7) and hydrogen-bonding capacity differ from tetrazole’s acidity, impacting drug-target interactions .

Physicochemical and Pharmacological Properties

Compound Substituent (5-position) Key Functional Group logP (Predicted) Stability Applications
Ethyl 5-mercapto-1H-tetrazol-1-ylacetate -SH Ester ~1.2 Moderate (thiol oxidation risk) Drug intermediates, corrosion inhibition
Ethyl 2-[(1-Methyl-1H-tetrazol-5-yl)thio]acetate -SMe Ester ~2.0 High Lipophilic prodrugs
Ethyl 5-ethyl-1-tetrazolylacetate -Et Ester ~2.5 High Hydrophobic drug candidates
2-(5-Mercaptotetrazole-1-yl)ethanol -SH Hydroxyl ~0.5 Low (prone to oxidation) Photography, coatings
Ethyl 1H-imidazole-1-acetate N/A Ester ~1.0 High Broad pharmaceutical use

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